Cas no 65934-45-4 (2-Azido-5-bromo-1,3-thiazole)
2-Azido-5-bromo-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Azido-5-bromo-1,3-thiazole
- 65934-45-4
- DTXCID90569616
- EN300-7355770
- DTXSID60618862
- Thiazole, 2-azido-5-bromo-
-
- Inchi: 1S/C3HBrN4S/c4-2-1-6-3(9-2)7-8-5/h1H
- InChI Key: IMHDVIQUBXUZRR-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(N=[N+]=[N-])S1
Computed Properties
- Exact Mass: 203.91053Da
- Monoisotopic Mass: 203.91053Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 3.2
- Topological Polar Surface Area: 55.5Ų
2-Azido-5-bromo-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7355770-0.05g |
2-azido-5-bromo-1,3-thiazole |
65934-45-4 | 95% | 0.05g |
$168.0 | 2023-05-30 | |
| Enamine | EN300-7355770-0.1g |
2-azido-5-bromo-1,3-thiazole |
65934-45-4 | 95% | 0.1g |
$252.0 | 2023-05-30 | |
| Enamine | EN300-7355770-0.25g |
2-azido-5-bromo-1,3-thiazole |
65934-45-4 | 95% | 0.25g |
$361.0 | 2023-05-30 | |
| Enamine | EN300-7355770-0.5g |
2-azido-5-bromo-1,3-thiazole |
65934-45-4 | 95% | 0.5g |
$569.0 | 2023-05-30 | |
| Enamine | EN300-7355770-1.0g |
2-azido-5-bromo-1,3-thiazole |
65934-45-4 | 95% | 1g |
$728.0 | 2023-05-30 | |
| Enamine | EN300-7355770-2.5g |
2-azido-5-bromo-1,3-thiazole |
65934-45-4 | 95% | 2.5g |
$1428.0 | 2023-05-30 | |
| Enamine | EN300-7355770-5.0g |
2-azido-5-bromo-1,3-thiazole |
65934-45-4 | 95% | 5g |
$2110.0 | 2023-05-30 | |
| Enamine | EN300-7355770-10.0g |
2-azido-5-bromo-1,3-thiazole |
65934-45-4 | 95% | 10g |
$3131.0 | 2023-05-30 | |
| 1PlusChem | 1P01GYOX-50mg |
Thiazole, 2-azido-5-bromo- |
65934-45-4 | 95% | 50mg |
$262.00 | 2024-04-22 | |
| 1PlusChem | 1P01GYOX-100mg |
Thiazole, 2-azido-5-bromo- |
65934-45-4 | 95% | 100mg |
$363.00 | 2024-04-22 |
2-Azido-5-bromo-1,3-thiazole Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2-Azido-5-bromo-1,3-thiazole
Research Brief on 2-Azido-5-bromo-1,3-thiazole (CAS: 65934-45-4) in Chemical Biology and Pharmaceutical Applications
2-Azido-5-bromo-1,3-thiazole (CAS: 65934-45-4) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its azido and bromo functional groups, serves as a valuable building block in click chemistry, drug discovery, and materials science. Recent studies have explored its potential in synthesizing novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. The unique reactivity of the azido group enables efficient conjugation with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the bromo moiety facilitates further functionalization through cross-coupling reactions.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 2-Azido-5-bromo-1,3-thiazole as a key intermediate in the synthesis of thiazole-based kinase inhibitors targeting cancer-related pathways. Researchers demonstrated that the compound's structural features allow for precise modifications, enhancing binding affinity and selectivity toward specific kinase targets. Another study in Bioorganic & Medicinal Chemistry Letters (2024) reported its utility in developing antimicrobial agents, where the azido group was leveraged to introduce triazole moieties with potent activity against drug-resistant bacterial strains. These findings underscore the compound's dual role as a synthetic intermediate and a pharmacophore in drug design.
From a mechanistic perspective, the reactivity of 2-Azido-5-bromo-1,3-thiazole has been investigated using computational and experimental approaches. Density functional theory (DFT) calculations revealed that the electron-withdrawing effects of the bromo and azido groups significantly influence the compound's electronic properties, making it amenable to nucleophilic substitution reactions. This insight has been applied to optimize reaction conditions for large-scale synthesis, as described in a 2024 Organic Process Research & Development article. Additionally, advances in flow chemistry have enabled the safe handling of this azide-containing compound, addressing historical concerns about its potential instability.
In the context of materials science, 2-Azido-5-bromo-1,3-thiazole has been employed to fabricate functionalized polymers and surfaces for biosensing applications. A recent ACS Applied Materials & Interfaces publication (2024) detailed its use in creating thiazole-modified graphene oxide sheets, which exhibited enhanced sensitivity in detecting biomarkers. The compound's ability to undergo sequential click reactions and cross-coupling has also been exploited in the development of molecular probes for imaging and diagnostics, as evidenced by a 2023 Chemical Communications report.
Despite its promise, challenges remain in the widespread adoption of 2-Azido-5-bromo-1,3-thiazole. Safety considerations related to azide handling and the need for specialized storage conditions have prompted ongoing research into stabilized derivatives. Furthermore, scalability and cost-effectiveness of its synthesis routes are areas of active investigation. Recent patents (e.g., WO2023124567) propose innovative catalytic systems to address these limitations, suggesting a bright future for this compound in industrial applications.
In conclusion, 2-Azido-5-bromo-1,3-thiazole (CAS: 65934-45-4) represents a multifaceted tool in modern chemical biology and pharmaceutical research. Its unique combination of reactive groups enables diverse applications ranging from drug discovery to advanced materials. As synthetic methodologies continue to evolve, this compound is poised to play an increasingly important role in addressing unmet medical and technological needs. Future research directions may focus on expanding its utility in targeted drug delivery systems and as a scaffold for covalent inhibitor design.
65934-45-4 (2-Azido-5-bromo-1,3-thiazole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)